4-({2-[(2-fluorobenzoyl)amino]benzoyl}amino)benzoic acid
Overview
Description
4-({2-[(2-fluorobenzoyl)amino]benzoyl}amino)benzoic acid, commonly known as FBA, is a chemical compound that has been studied for its potential applications in scientific research. FBA is a derivative of benzoic acid and has been shown to have a variety of biochemical and physiological effects.
Mechanism of Action
The mechanism of action of FBA is not fully understood, but it is believed to involve the inhibition of enzymes involved in cellular processes such as DNA replication and protein synthesis. FBA has also been shown to interact with cellular membranes and alter their properties.
Biochemical and Physiological Effects:
FBA has been shown to have a variety of biochemical and physiological effects, including the inhibition of cancer cell growth, induction of apoptosis, and alteration of cellular membranes. FBA has also been shown to have antioxidant properties and to inhibit the activity of enzymes involved in inflammation.
Advantages and Limitations for Lab Experiments
One advantage of using FBA in lab experiments is its ability to inhibit cancer cell growth and induce apoptosis, making it a potential candidate for the development of anticancer drugs. Another advantage is its fluorescent properties, which make it useful for imaging cellular structures. However, one limitation is the lack of understanding of its mechanism of action, which makes it difficult to optimize its use in lab experiments.
Future Directions
There are several potential future directions for the study of FBA. One direction is the development of FBA-based fluorescent probes for imaging cellular structures. Another direction is the synthesis of novel materials using FBA as a building block. Additionally, further research is needed to fully understand the mechanism of action of FBA and to optimize its use in lab experiments.
Scientific Research Applications
FBA has been studied for its potential applications in a variety of scientific research fields, including cancer research, drug discovery, and materials science. In cancer research, FBA has been shown to inhibit the growth of cancer cells and induce apoptosis, or programmed cell death. FBA has also been studied for its potential use as a fluorescent probe for imaging cellular structures and as a building block for the synthesis of novel materials.
properties
IUPAC Name |
4-[[2-[(2-fluorobenzoyl)amino]benzoyl]amino]benzoic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15FN2O4/c22-17-7-3-1-5-15(17)19(25)24-18-8-4-2-6-16(18)20(26)23-14-11-9-13(10-12-14)21(27)28/h1-12H,(H,23,26)(H,24,25)(H,27,28) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
URJFVNMZLZWNHS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC2=CC=C(C=C2)C(=O)O)NC(=O)C3=CC=CC=C3F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15FN2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-{[(2-{[(2-Fluorophenyl)carbonyl]amino}phenyl)carbonyl]amino}benzoic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.